molecular formula C25H21N3O7 B14957557 methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate

methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate

Cat. No.: B14957557
M. Wt: 475.4 g/mol
InChI Key: CWFYVANULOWZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps, including alkylation, nitration, reduction, cyclization, and esterification. The process begins with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps form the pyrazole ring, and the final esterification step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

methyl 4-[[3-[2-hydroxy-4-[(4-nitrophenyl)methoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C25H21N3O7/c1-15-24(35-19-9-5-17(6-10-19)25(30)33-2)23(27-26-15)21-12-11-20(13-22(21)29)34-14-16-3-7-18(8-4-16)28(31)32/h3-13,29H,14H2,1-2H3,(H,26,27)

InChI Key

CWFYVANULOWZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.